molecular formula C24H29N5O3 B131288 (R)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid CAS No. 137862-87-4

(R)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid

Cat. No. B131288
CAS RN: 137862-87-4
M. Wt: 435.5 g/mol
InChI Key: ACWBQPMHZXGDFX-JOCHJYFZSA-N
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Description

This compound is a chemical that may be harmful to the human body . Safety measures need to be taken when handling it .


Synthesis Analysis

A series of C–N linked bistetrazolate nitramino compounds, i.e., 1- (2H-tetrazol-5-yl)-5-nitraminotetrazole (2) and its energetic salts (3–8), were successfully prepared from readily available 5-aminotetrazole . All new energetic compounds were fully characterized by IR and NMR spectra and elemental analysis .


Molecular Structure Analysis

The molecular formula of this compound is C25H22N6O3 . It has a molar mass of 454.48 .


Chemical Reactions Analysis

The compound was synthesized from 5-aminotetrazole . The nitrogen contents of these energetic bistetrazolate compounds, ranging from 59.3% (3) to 74.8% (7), are much higher than those of the commonly used high explosives such as RDX (N: 37.8%), HMX (N: 37.8%) and CL-20 (N: 38.3%) .


Physical And Chemical Properties Analysis

The compound has a density of 1.35±0.1 g/cm3 . Its melting point is 169-173°C, and its boiling point is 704.5±70.0 °C . The compound has a vapor pressure of 0mmHg at 25°C and a refractive index of 1.687 .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Angiotensin-II Receptor Antagonists : A study focused on synthesizing ester derivatives of this compound to evaluate their potential as angiotensin-II receptor antagonists. These compounds demonstrated significant free radical scavenging potentials and antihypertensive potentials, along with urease inhibition properties. The study also included molecular docking studies to understand the binding details of these compounds with enzyme receptors (Masood et al., 2023).

Chemical Synthesis and Characterization

  • Tetrazole-Containing Derivatives : Another research paper discussed the preparation of tetrazole-containing derivatives of a related molecule, 4-amino-3-phenylbutanoic acid, highlighting the chemical versatility and potential applications of compounds with the tetrazole group (Putis et al., 2008).

Degradation and Stability Studies

  • Degradation Products of Irbesartan : A study identified the degradation products of Irbesartan, a drug related to this compound, under stress conditions. This research contributes to understanding the stability and degradation pathways of similar compounds (Mutha et al., 2018).

Novel Drug Synthesis

  • Sartan Family of Drugs : Research on the synthesis of 4′-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl) biphenyl, an important component of the Sartan family of drugs, provides insights into the synthetic routes that may be applicable to similar compounds (Wang et al., 2008).

Biological Activity Analysis

  • Antihypertensive Activity : A study examined the antihypertensive activity of 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine derivatives, demonstrating the therapeutic potential of compounds with similar structures (Sharma et al., 2010).

Safety and Hazards

As mentioned earlier, this compound may be harmful to the human body . Therefore, safety measures need to be taken when handling it .

Mechanism of Action

Mode of Action

D-Valsartan acts as a direct antagonist of the angiotensin II (AT2) receptors . Unlike ACE inhibitors, it displaces angiotensin II from the AT1 receptor . This antagonism blocks AT1-induced vasoconstriction, aldosterone release, catecholamine release, arginine vasopressin release, water intake, and hypertrophic responses . The result is a more efficient blockade of the cardiovascular effects of angiotensin II .

Biochemical Pathways

D-Valsartan’s action on the AT1 receptor affects multiple biochemical pathways. It inhibits the negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease . It has been suggested that D-Valsartan may also modulate lipid metabolism pathways , and attenuate cardiac fibrosis by inhibiting the TGF-β1/Smad3 and Wnt/β-catenin signaling pathways .

Pharmacokinetics

The absorption of D-Valsartan and its conversion to its active form is rapid, with maximum plasma concentrations reaching within 0.5 to 3.0 hours . It is eliminated predominantly through the feces (83%) and urine (~13%) as unchanged drug . The clearance of D-Valsartan is found to be similar per kg bodyweight in children vs adults . The half-life elimination in adults is approximately 6 hours, which is 35% longer in elderly patients .

Action Environment

The action of D-Valsartan can be influenced by various environmental factors such as diet, co-administered drugs, and patient-specific factors like age, sex, and ethnicity . For instance, patients with mild-to-moderate chronic liver disease have about twice the AUC value . Also, the AUC is about 70% higher and the half-life is 35% longer in elderly patients . These factors can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

(2R)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWBQPMHZXGDFX-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@H](C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137862-87-4
Record name Valsartan, D-
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Record name 137862-87-4
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Q & A

A: Valsartan selectively binds to the angiotensin II type 1 receptor (AT1 receptor) [ [] ] . This binding prevents angiotensin II, a potent vasoconstrictor, from binding to the receptor, effectively blocking its effects. This blockade leads to vasodilation, reduces aldosterone secretion, and decreases sympathetic nervous system activity, ultimately lowering blood pressure and improving cardiac function [ [] ].

ANone: The molecular formula of Valsartan is C24H29N5O3, and its molecular weight is 435.52 g/mol.

A: Yes, researchers have explored solid dispersion systems using excipients like D(−) mannitol to improve the dissolution rate of Valsartan, potentially enhancing its bioavailability [ [] ].

A: Valsartan exhibits variable absorption after oral administration. It undergoes minimal metabolism and is primarily excreted unchanged in the feces and urine [ [] ].

A: Yes, Valsartan has shown promising results in preclinical studies. For instance, in a rat model of diabetic cardiomyopathy, Valsartan effectively reduced myocardial fibrosis, improved cardiac function, and attenuated cardiomyocyte apoptosis [ [] ]. Additionally, it improved endothelial function and increased coronary reserve in spontaneously hypertensive rats treated with Nω-nitro-l-arginine methyl ester (L-NAME) [ [] ].

A: Numerous clinical trials have been conducted on Valsartan, demonstrating its efficacy in treating hypertension, heart failure, and diabetic nephropathy. For instance, the MARVAL study showed that Valsartan significantly reduced microalbuminuria in patients with type 2 diabetes, even in those with normal blood pressure, indicating a blood pressure-independent antiproteinuric effect [ [] ].

A: Research suggests a potential link between the bradykinin β2 receptor polymorphism and Valsartan's antihypertensive effect. Studies have shown that patients carrying the T allele of this polymorphism may experience a more pronounced blood pressure reduction in response to Valsartan [ [] ].

A: Valsartan exhibits poor water solubility, which can limit its dissolution rate and, consequently, its bioavailability [ [] ]. Strategies like solid dispersion techniques have been explored to enhance its dissolution and potentially improve its therapeutic efficacy [ [] ].

A: Yes, other ARBs, such as candesartan, losartan, and irbesartan, share a similar mechanism of action with Valsartan [ [] ]. Additionally, ACE inhibitors like enalapril and ramipril also block the renin-angiotensin system, albeit at a different point in the pathway [ [, , ] ].

A: Understanding Valsartan's effects requires insights from various disciplines. For example, pharmacology elucidates its mechanism of action, while cardiology explores its impact on heart function, and nephrology investigates its renal protective effects. This multidisciplinary approach has been crucial in unraveling the full therapeutic potential of Valsartan [ [, ] ].

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